Cas no 2171177-09-4 ((1R)-1-(4-methoxyphenyl)ethyl chloroformate)

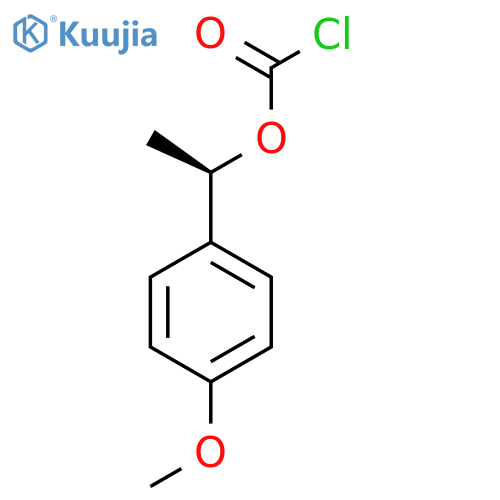

2171177-09-4 structure

商品名:(1R)-1-(4-methoxyphenyl)ethyl chloroformate

(1R)-1-(4-methoxyphenyl)ethyl chloroformate 化学的及び物理的性質

名前と識別子

-

- (1R)-1-(4-methoxyphenyl)ethyl chloroformate

- EN300-1612670

- 2171177-09-4

-

- インチ: 1S/C10H11ClO3/c1-7(14-10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3/t7-/m1/s1

- InChIKey: PLVTUVPBBXEQDX-SSDOTTSWSA-N

- ほほえんだ: ClC(=O)O[C@H](C)C1C=CC(=CC=1)OC

計算された属性

- せいみつぶんしりょう: 214.0396719g/mol

- どういたいしつりょう: 214.0396719g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3

(1R)-1-(4-methoxyphenyl)ethyl chloroformate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1612670-0.05g |

(1R)-1-(4-methoxyphenyl)ethyl chloroformate |

2171177-09-4 | 0.05g |

$1247.0 | 2023-06-04 | ||

| Enamine | EN300-1612670-0.25g |

(1R)-1-(4-methoxyphenyl)ethyl chloroformate |

2171177-09-4 | 0.25g |

$1366.0 | 2023-06-04 | ||

| Enamine | EN300-1612670-0.5g |

(1R)-1-(4-methoxyphenyl)ethyl chloroformate |

2171177-09-4 | 0.5g |

$1426.0 | 2023-06-04 | ||

| Enamine | EN300-1612670-50mg |

(1R)-1-(4-methoxyphenyl)ethyl chloroformate |

2171177-09-4 | 50mg |

$1247.0 | 2023-09-23 | ||

| Enamine | EN300-1612670-2500mg |

(1R)-1-(4-methoxyphenyl)ethyl chloroformate |

2171177-09-4 | 2500mg |

$2912.0 | 2023-09-23 | ||

| Enamine | EN300-1612670-2.5g |

(1R)-1-(4-methoxyphenyl)ethyl chloroformate |

2171177-09-4 | 2.5g |

$2912.0 | 2023-06-04 | ||

| Enamine | EN300-1612670-1000mg |

(1R)-1-(4-methoxyphenyl)ethyl chloroformate |

2171177-09-4 | 1000mg |

$1485.0 | 2023-09-23 | ||

| Enamine | EN300-1612670-10.0g |

(1R)-1-(4-methoxyphenyl)ethyl chloroformate |

2171177-09-4 | 10g |

$6390.0 | 2023-06-04 | ||

| Enamine | EN300-1612670-500mg |

(1R)-1-(4-methoxyphenyl)ethyl chloroformate |

2171177-09-4 | 500mg |

$1426.0 | 2023-09-23 | ||

| Enamine | EN300-1612670-5000mg |

(1R)-1-(4-methoxyphenyl)ethyl chloroformate |

2171177-09-4 | 5000mg |

$4309.0 | 2023-09-23 |

(1R)-1-(4-methoxyphenyl)ethyl chloroformate 関連文献

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

2171177-09-4 ((1R)-1-(4-methoxyphenyl)ethyl chloroformate) 関連製品

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量